molecular formula C22H23N5O2 B2736439 N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260953-32-9

N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2736439
CAS No.: 1260953-32-9
M. Wt: 389.459
InChI Key: MKUHZKHMABWVMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazoloquinoxaline, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinoxaline core, with an ethylphenyl group and a propyl group attached. The exact structure would depend on the positions of these substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Structural Modifications

A diversified synthesis approach for compounds structurally related to N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide demonstrates the feasibility of creating complex fused tricyclic scaffolds. This protocol involves a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, allowing for rapid access to a variety of structurally diverse compounds (An et al., 2017).

Pharmacological Potential and Applications

Research into compounds within the 1,2,4-triazolo[4,3-a]quinoxaline class, which includes this compound, has revealed potential pharmacological applications. Notably, these compounds have been identified as potent adenosine receptor antagonists, suggesting their utility in developing novel antidepressant agents. Compounds from this class have shown optimal activity in behavioral despair models in rats, indicating their potential as rapid-acting antidepressants. The structure-activity relationship (SAR) studies highlight the importance of specific substituents for affinity towards adenosine A1 and A2 receptors, with some compounds acting as antagonists at both receptors. This suggests their utility in pharmacological interventions targeting adenosine receptors (Sarges et al., 1990).

Another study focused on the synthesis of derivatives linked to the triazoloquinoxaline moiety, aiming to explore their potential as H1-antihistaminic agents. The research synthesized novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones and tested their H1-antihistaminic activity, discovering compounds that significantly protected against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of these compounds in developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazoloquinoxaline derivatives exhibit biological activity, but without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)14-20(28)23-16-12-10-15(4-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHZKHMABWVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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